谷维素

描述

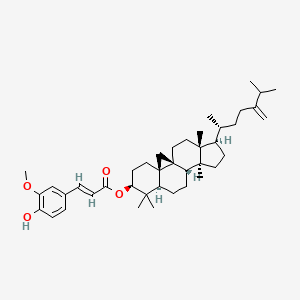

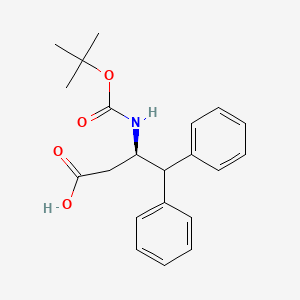

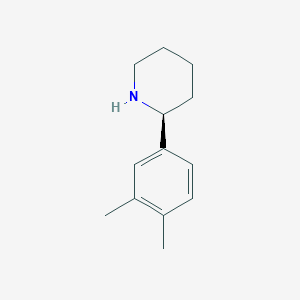

Oryzanol C belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety . It is an extremely weak basic (essentially neutral) compound (based on its pKa) . Oryzanol C is a nutraceutical obtained from rice bran oil, composed of a mixture of γ-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids .

Synthesis Analysis

The synthesis of Oryzanol C involves the use of conventional lipids with γ-oryzanol in the synthesis of liposome nanocarriers . The study aimed to investigate the stability and physicochemical properties of the formulated γ-oryzanol liposomal preparation .

Molecular Structure Analysis

Oryzanol C has a molecular formula of C41H60O4 . Its average mass is 616.913 Da and its monoisotopic mass is 616.449158 Da .

Chemical Reactions Analysis

Oryzanol C is a major compound of γ-oryzanol, which is a mixture of ferulic acid esters of phytosterols and triterpenoids . It has been found that adding a small amount of ionic liquids significantly improved the separation efficiency of these compounds .

Physical And Chemical Properties Analysis

The molecular formula of γ-oryzanol, which includes Oryzanol C, is C40H58O4 and its melting point is 137.5-138.5 °C . It is a white crystalline powder . γ-oryzanol is insoluble in water, but it is slightly soluble in diethyl ether and n-heptane .

科学研究应用

抗氧化活性

谷维素因其强大的抗氧化活性而得到认可 . 它是一种从米糠层中提取的甾醇阿魏酸酯,具有广泛的生物活性 . 谷维素的抗氧化特性可能引发复杂的相互作用和信号网络 .

降胆固醇作用

谷维素最著名的益处之一是其降胆固醇作用 . 这使其成为治疗高胆固醇水平的潜在天然疗法。

抗炎特性

谷维素通常与抗炎作用相关 . 它可以下调编码与炎症反应相关的蛋白质的基因的表达 .

抗癌作用

研究表明,谷维素可能具有抗癌作用 . 然而,需要更多研究来全面了解其在癌症治疗和预防中的潜力。

抗糖尿病作用

谷维素与抗糖尿病作用相关 . 它可以改善胰岛素活性,使其成为治疗糖尿病的潜在天然疗法 .

代谢性疾病的治疗

谷维素已被研究用于治疗代谢性疾病 . 它可以影响胆固醇代谢和相关的慢性炎症 .

神经保护作用

据报道,谷维素具有神经保护作用 . 它可能在各种神经系统疾病中发挥作用,例如阿尔茨海默病、焦虑症和帕金森病 .

保肝作用

作用机制

Target of Action

Oryzanol C, also known as 24-methylenecycloartanol ferulate, is a compound belonging to the γ-oryzanol family . The primary target of 24-methylenecycloartanol ferulate is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

24-methylenecycloartanol ferulate interacts with its target, Akt1, in an ATP-competitive manner . This means that 24-methylenecycloartanol ferulate competes with ATP for binding to the Akt1 protein, thereby inhibiting the protein’s activity . This interaction results in changes in cellular processes controlled by Akt1, such as cell proliferation and survival .

Biochemical Pathways

The interaction of 24-methylenecycloartanol ferulate with Akt1 affects several biochemical pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation and growth . By inhibiting Akt1, 24-methylenecycloartanol ferulate can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 24-methylenecycloartanol ferulate, as part of the γ-oryzanol complex, have been studied. It has been found that γ-oryzanol is readily absorbed by the intestine and is found in high concentrations in the plasma after 1 hour of oral administration . This suggests that 24-methylenecycloartanol ferulate, as a component of γ-oryzanol, may have similar absorption and distribution properties .

Result of Action

The molecular and cellular effects of 24-methylenecycloartanol ferulate’s action are diverse due to its interaction with Akt1. For example, it has been found to enhance parvin-beta expression within human breast cancer cells . Parvin-beta is a protein that plays a crucial role in cell adhesion and spreading, and its upregulation can influence cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 24-methylenecycloartanol ferulate. For instance, the presence of other compounds in the diet, such as those found in rice bran oil, can affect the absorption and bioavailability of 24-methylenecycloartanol ferulate . Additionally, factors such as pH and temperature could potentially impact the stability of the compound .

安全和危害

When handling Oryzanol C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of skin contact, it is advised to wash with plenty of soap and water and immediately call a poison center or doctor .

属性

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and oryzanol C, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and oryzanol C in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

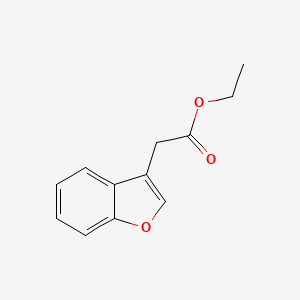

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)